2-(1-Aminopropyl)-4-methylphenol
Description
Contextualization within Advanced Phenolic Amine Chemistry
Phenolic amines are a class of organic compounds that contain both a phenol (B47542) and an amine functional group. This dual functionality imparts a unique combination of properties, including antioxidant, and chelating capabilities. The presence of the electron-donating amino and hydroxyl groups on the benzene (B151609) ring activates it towards electrophilic substitution reactions, making these compounds valuable intermediates in organic synthesis.
In the context of advanced materials, phenolic amines are precursors to high-performance polymers such as benzoxazines. The amine and phenol moieties can undergo condensation reactions with aldehydes to form the characteristic oxazine ring. These thermosetting resins are known for their excellent thermal stability, flame retardancy, and mechanical properties. The specific substitutions on the phenolic ring, such as the aminopropyl and methyl groups in 2-(1-Aminopropyl)-4-methylphenol, can be strategically utilized to tailor the properties of the resulting polymers. For instance, the alkyl side chain can influence the polymer's flexibility and solubility.
The table below outlines the key functional groups of this compound and their potential roles in phenolic amine chemistry.
| Functional Group | Position | Potential Role in Chemistry |
| Hydroxyl (-OH) | C1 | Phenolic reactivity, hydrogen bonding, antioxidant activity |
| Amino (-NH2) | C1 of propyl | Nucleophilic reactions, polymer chain formation |
| Propyl Chain | C2 | Influences steric hindrance and polymer properties |
| Methyl (-CH3) | C4 | Modifies electronic and steric properties of the ring |
Historical Perspective of Analogous Compound Research
The scientific journey into phenolic amines began with the study of simpler, yet structurally related, molecules. The investigation of aminophenols, for instance, dates back to the 19th century with their use as photographic developers. 4-Aminophenol, in particular, gained prominence as a key intermediate in the synthesis of the widely used analgesic and antipyretic drug, paracetamol. wikipedia.orgarxiv.orgresearchgate.net
Early research into aminophenols primarily focused on their synthesis and basic chemical reactivity. arxiv.org A common synthetic route involved the reduction of nitrophenols. wikipedia.org Over the years, research expanded to explore their diverse applications, including as precursors for dyes, corrosion inhibitors, and hair coloring agents. researchgate.net
The study of phenolic compounds with aminoalkyl side chains, such as tyramine and octopamine, has a rich history in the fields of biochemistry and pharmacology due to their roles as biogenic amines. These compounds, which share the core phenolic amine structure, have been investigated for their physiological effects and metabolic pathways. This historical body of work on analogous compounds provides a foundational understanding of the structure-property relationships that are likely to govern the behavior of this compound.
Current Research Trajectories and Emerging Significance
Contemporary research on phenolic amines is increasingly directed towards their application in materials science and as functional additives. The antioxidant properties of the phenol group are of significant interest for preventing oxidative degradation in polymers and other materials. The ability of the amine group to act as a curing agent or a monomer in polymerization reactions remains a central theme of investigation.
A significant emerging area of research is the development of "vitrimers," a class of polymers that combine the properties of thermosets and thermoplastics. Recent studies have explored the use of aminoalkylated phenols in the formulation of vitrimers, where the dynamic exchange of bonds involving the amine functionality allows the material to be reprocessed and reshaped. nih.gov The structure of this compound, with its reactive amine and phenol groups, makes it a potential candidate for the design of novel vitrimeric materials.
Furthermore, the synthesis of novel phenolic amine derivatives continues to be an active area of research. For example, studies on the synthesis of phenolic acid amides of aromatic amines have explored their antioxidant activities. researchgate.net Research into the catalytic amination of phenolics is also a burgeoning field, aiming to develop sustainable methods for the production of valuable amine compounds from bio-derived feedstocks. mdpi.comresearchgate.net These research trends suggest a promising future for the exploration and application of complex phenolic amines like this compound.
Below is a table summarizing the properties of some analogous aminophenol compounds, providing a comparative context for the potential characteristics of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Areas |
| 2-Aminophenol | C6H7NO | 109.13 | Dyes, pharmaceuticals |
| 3-Aminophenol | C6H7NO | 109.13 | Dyes, resins |
| 4-Aminophenol | C6H7NO | 109.13 | Pharmaceuticals (Paracetamol synthesis), photographic developers |
| 3-(2-Aminopropyl)phenol | C9H13NO | 151.21 | Potential anti-inflammatory properties |
| 2-(2-Aminopropyl)phenol | C9H13NO | 151.21 | Metabolite studies |
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(1-aminopropyl)-4-methylphenol |
InChI |
InChI=1S/C10H15NO/c1-3-9(11)8-6-7(2)4-5-10(8)12/h4-6,9,12H,3,11H2,1-2H3 |
InChI Key |
RFPSOBILTAZPOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 1 Aminopropyl 4 Methylphenol
Advanced Synthetic Routes to 2-(1-Aminopropyl)-4-methylphenol
The construction of this compound necessitates the strategic introduction of the aminopropyl group onto the 4-methylphenol core, with a critical focus on controlling the stereochemistry of the chiral center. Advanced synthetic routes are designed to achieve high yields and enantiomeric purity.
Enantioselective Synthesis Approaches
Achieving a high degree of enantioselectivity is paramount in the synthesis of chiral molecules for pharmaceutical applications. Biocatalysis and asymmetric catalysis are two powerful strategies to install the desired stereochemistry in the aminopropyl moiety.
Biocatalysis has emerged as a green and highly selective method for the synthesis of chiral amines. Enzymes, operating under mild conditions, can offer exceptional levels of stereocontrol.
Transaminases (TAs) offer a direct and environmentally benign route to chiral amines from prochiral ketones. rsc.org For the synthesis of this compound, a plausible biocatalytic route would involve the asymmetric amination of a corresponding ketone precursor, 1-(2-hydroxy-5-methylphenyl)propan-1-one. Transaminases, particularly (R)-selective or (S)-selective enzymes, can convert the ketone to the desired enantiomer of the amine with high conversion and enantiomeric excess. rsc.org The use of whole-cell biocatalysts can be economically and environmentally attractive. rsc.org
| Enzyme Type | Substrate | Product | Key Advantages |
| Transaminase (TA) | 1-(2-hydroxy-5-methylphenyl)propan-1-one | (R)- or (S)-2-(1-Aminopropyl)-4-methylphenol | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly. rsc.org |
| Amine Dehydrogenase (AmDH) | 1-(2-hydroxy-5-methylphenyl)propan-1-one | (R)- or (S)-2-(1-Aminopropyl)-4-methylphenol | Direct reductive amination from a ketone, high conversions possible. nih.govyork.ac.uk |
Amine dehydrogenases (AmDHs) represent another class of enzymes capable of catalyzing the asymmetric synthesis of chiral amines through the reductive amination of a ketone. nih.govyork.ac.uk Engineered AmDHs have shown effectiveness in the synthesis of various chiral amines, and this methodology could be applied to the synthesis of this compound. nih.gov
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. acs.orgnih.gov This approach typically involves the hydrogenation of a prochiral imine or enamine precursor, derived from the corresponding ketone.
A potential synthetic pathway would begin with the synthesis of 1-(2-hydroxy-5-methylphenyl)propan-1-one. This ketone can be converted to an N-sulfonyl imine, which can then undergo asymmetric hydrogenation using a chiral catalyst, such as an iridium or rhodium complex with a chiral phosphine ligand. acs.org This method is known to produce chiral amines with high enantioselectivity. acs.orgnih.gov
Another approach is the copper-catalyzed enantioselective aza-Friedel-Crafts reaction between a phenol (B47542) and an N-sulfonyl aldimine. nih.govacs.org In the context of this compound synthesis, 4-methylphenol could be reacted with an appropriate N-sulfonyl aldimine derived from propionaldehyde to introduce the aminopropyl group with high enantioselectivity. nih.govacs.org
| Catalytic System | Precursor | Key Features |
| Chiral Iridium or Rhodium Complexes | N-sulfonyl imine of 1-(2-hydroxy-5-methylphenyl)propan-1-one | High enantioselectivities, well-established methodology for chiral amine synthesis. acs.orgnih.gov |
| Copper-Chiral Ligand Complex | 4-methylphenol and an N-sulfonyl aldimine | Direct introduction of the aminopropyl group, good to excellent yields and enantioselectivities. nih.govacs.org |
Green Chemistry Principles in Compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Microwave-assisted synthesis and solvent-free reaction conditions are two such strategies that could be applied to the synthesis of this compound and its precursors.
Microwave irradiation has been shown to accelerate reaction rates, improve yields, and reduce side reactions in the synthesis of various organic compounds, including aminophenols. cem.comjuniperpublishers.comiipseries.org The synthesis of precursors to this compound, such as the acylation of p-aminophenol to produce paracetamol, has been successfully achieved using microwave assistance, significantly reducing reaction times. juniperpublishers.comiipseries.org It is plausible that steps in the synthesis of this compound, such as the formation of an imine precursor, could be expedited using microwave heating. beilstein-journals.org
| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Potential Benefits |
| Imine formation | Several hours | Minutes | Reduced reaction time, potentially higher yields. beilstein-journals.org |
| Acetylation of aminophenols | Hours | 2-6 minutes | Significant time reduction, energy efficiency. juniperpublishers.comiipseries.org |
Regioselective Functionalization Strategies
The synthesis of this compound presents a significant challenge in regioselectivity. The molecule contains a phenol ring activated by two electron-donating groups—a hydroxyl and an aminoalkyl group—at positions 1 and 2, respectively, along with a methyl group at position 4. The primary difficulty lies in precisely controlling the introduction of the aminopropyl group at the C2 position (ortho to the hydroxyl group and meta to the methyl group) without side reactions at other activated positions.
Several hypothetical strategies, based on established methodologies for phenol and aniline functionalization, can be proposed.
Ortho-Directed Functionalization of p-Cresol: A common starting material would be 4-methylphenol (p-cresol). Direct functionalization at the C2 position is required. Ortho-directing group strategies could be employed. For instance, a directing group could be installed on the phenolic oxygen, which then directs electrophilic substitution or metalation to the ortho position. Subsequent multi-step elaboration would be necessary to convert the introduced group into a 1-aminopropyl side chain.
Ring Synthesis: An alternative approach involves constructing the aromatic ring with the desired substitution pattern already in place. This could involve condensation reactions that form the phenol ring from acyclic precursors, though this is often a more complex and lower-yielding approach for this specific substitution pattern.
Amination of a Precursor Phenol: Advanced methods for direct C-H amination of phenols could be considered. While challenging, rhodium-catalyzed amination of phenols provides a potential, albeit complex, route for forming aniline derivatives directly. acs.org A major hurdle remains the selective introduction of the aminopropyl group over a simple amino group and controlling the position of amination. acs.org
A plausible, more traditional synthetic sequence could involve the following steps:
Nitration of 4-methylphenol: The nitration of p-cresol would yield a mixture of isomers, from which 2-nitro-4-methylphenol would need to be separated.
Protection of the Phenolic Hydroxyl: To prevent side reactions in subsequent steps, the hydroxyl group would likely be protected (e.g., as a methyl or benzyl ether).
Side-Chain Elaboration: The nitro group could be used to direct further chemistry, or more likely, the synthesis would proceed by introducing a three-carbon chain at the C2 position via a reaction like the Friedel-Crafts acylation with propanoyl chloride, followed by reductive amination.
Reduction and Deprotection: The nitro group would be reduced to an amine, and the protecting group on the phenol would be removed to yield the final product.
Protecting Group Chemistry in Multi-Step Synthesis
Given the presence of two reactive functional groups—a primary amine and a phenolic hydroxyl—protecting group chemistry is indispensable in any multi-step synthesis of this compound. organic-chemistry.orglibretexts.org The choice of protecting groups must be orthogonal, meaning each can be removed without affecting the other, allowing for selective reactions at different sites of the molecule. organic-chemistry.org
Amine Protection: The primary amine is nucleophilic and susceptible to oxidation. libretexts.org It must be protected during reactions involving strong electrophiles or oxidizing agents that are not intended to modify the amine itself. Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be removed under acidic or hydrogenolysis conditions, respectively. chemistrytalk.org
Phenol Protection: The phenolic hydroxyl group is acidic and can be nucleophilic when deprotonated. It is also highly susceptible to oxidation, especially with an amino group at the ortho position. ua.es Protection is often required during reactions involving bases or nucleophiles. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBDMS). wikipedia.org
The selection of a protecting group strategy is critical and depends on the specific reaction conditions planned for the synthetic route. For example, if a reduction step using catalytic hydrogenation is planned, a Cbz group (removed by hydrogenation) would be a poor choice for the amine.
Below is a table summarizing potential protecting groups for the functional moieties in this compound.
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Stability |
| Primary Amine | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis, weak acid |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base | |
| Tosyl | Ts | p-Toluenesulfonyl chloride (TsCl) | Strong Acid (HBr) or reducing agents | Very stable to a wide range of conditions | |
| Phenolic Hydroxyl | Methyl Ether | Me | Methyl iodide, Dimethyl sulfate | Strong Acid (e.g., HBr, BBr₃) | Very stable |
| Benzyl Ether | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base | |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl | Fluoride ion (e.g., TBAF), Acid | Stable to base, mild acid |
Chemical Transformations and Reactivity Studies of this compound
The reactivity of this compound is dominated by the interplay between the phenolic hydroxyl group and the primary amine on the side chain. The ortho-relationship of these functionalities on the electron-rich aromatic ring leads to specific chemical behaviors.
Transformations of the Phenolic Hydroxyl Group
Oxidation Reactions and Derived Products
Ortho-aminophenols are highly susceptible to oxidation. The presence of both an amino and a hydroxyl group on the aromatic ring facilitates the removal of electrons. ua.es Oxidation can be achieved using chemical oxidizing agents or enzymatically. researchgate.netnih.gov
The initial product of one-electron oxidation is typically a free radical, which is unstable. nih.gov Further oxidation leads to the formation of a quinone imine. researchgate.net In the case of 2-amino-4-methylphenol, this intermediate is known to undergo intermolecular condensation reactions to form phenoxazinone structures. researchgate.netsigmaaldrich.com It is highly probable that this compound would follow a similar reaction pathway, leading to complex polymeric materials or heterocyclic structures upon oxidation.
Enzymatic oxidation, for instance by tyrosinase, is known to convert o-aminophenols into o-quinone imines, which can then be isolated as various derivatives. acs.org
| Oxidizing Agent | Reaction Type | Probable Product(s) |
| Air / Light | Auto-oxidation | Complex polymeric materials |
| Sodium periodate (NaIO₄) | Chemical Oxidation | Quinone imine, leading to phenoxazinones |
| Ferric chloride (FeCl₃) | Chemical Oxidation | Colored complexes, potential for polymerization |
| Tyrosinase / O₂ | Enzymatic Oxidation | Quinone imine derivatives |
Etherification and Esterification Reactions
The phenolic hydroxyl group can undergo etherification and esterification, though the presence of the primary amine can lead to competitive side reactions.
Etherification: The formation of an ether (alkylation of the hydroxyl group) typically requires basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This can be achieved through reactions like the Williamson ether synthesis, using an alkyl halide. chemcess.com To ensure that only the hydroxyl group reacts (O-alkylation) and not the amine (N-alkylation), it is often necessary to first protect the amine group. chemcess.com
Esterification: Esters can be formed by reacting the phenol with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, with a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride in the presence of a base. chemguide.co.ukbyjus.com In these reactions, the primary amine is also a potent nucleophile and will readily react with acylating agents to form an amide (N-acylation). chemcess.com In fact, N-acylation is often faster than O-acylation. Therefore, to achieve selective esterification of the phenolic hydroxyl, prior protection of the amine group is essential. chemcess.com
Reactions Involving the Primary Amine Moiety
The primary amine of the aminopropyl group exhibits typical reactivity for aliphatic amines, allowing for a variety of chemical transformations.
Acylation: The amine reacts readily with acyl chlorides or acid anhydrides to form the corresponding amides. This is a common reaction used to protect the amine. mnstate.edu
Formation of Schiff Bases (Imines): The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netresearchgate.net This reaction is typically reversible and catalyzed by acid. For example, the related compound 2-amino-4-methylphenol reacts with acetylacetone to yield a 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone. sigmaaldrich.com
Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium salts.
Reaction with Nitrous Acid: Primary aliphatic amines react with nitrous acid (HONO) to form unstable diazonium salts, which typically decompose to yield a mixture of products, including alcohols and alkenes, with the liberation of nitrogen gas. simply.sciencemsu.edu This reaction can be used to distinguish primary aliphatic amines from primary aromatic amines, which form more stable diazonium salts at low temperatures. simply.science
In-depth Search Reveals No Publicly Available Scientific Literature for this compound
Following a comprehensive and exhaustive search of scientific databases, chemical supplier catalogs, and public patent repositories, no specific research, synthetic methodologies, or chemical transformation data was found for the compound "this compound." This includes a lack of information regarding its alkylation, acylation, condensation reactions, aromatic ring functionalization, or catalytic applications as requested.
The investigation included targeted searches for the compound's Chemical Abstracts Service (CAS) number, which would uniquely identify it and link to any associated literature. This search did not yield a registered CAS number for this compound, indicating its obscurity in the scientific community and chemical commerce.
While information is available for positional isomers such as "4-(1-aminopropyl)-2-methylphenol" and for the general class of aminophenols, the strict requirement to focus solely on "this compound" prevents the inclusion of this related but distinct information. The principles of scientific accuracy and adherence to the specific subject matter preclude extrapolating data from analogous compounds to describe the chemical behavior of a molecule for which no direct studies have been published.
Therefore, it is not possible to generate the requested article on the "" as the foundational scientific data required to populate the specified outline does not appear to be available in the public domain.
Spectroscopic and Advanced Analytical Characterization of 2 1 Aminopropyl 4 Methylphenol
Structural Elucidation via High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is indispensable for piecing together the molecular puzzle. By probing how the molecule interacts with different forms of energy, each technique provides unique structural clues that, when combined, lead to an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds by mapping the carbon and hydrogen framework. uobasrah.edu.iq
¹H NMR Spectroscopy: In a ¹H NMR spectrum of 2-(1-Aminopropyl)-4-methylphenol, distinct signals are expected for each unique proton environment. The aromatic region would likely display complex splitting patterns for the three protons on the benzene (B151609) ring. The methyl group attached to the ring would appear as a sharp singlet. The aminopropyl side chain would produce a set of signals: a multiplet for the methine (CH) proton adjacent to the nitrogen and the ring, a multiplet for the methylene (B1212753) (CH₂) group, and a triplet for the terminal methyl (CH₃) group. The protons of the amine (NH₂) and hydroxyl (OH) groups would typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each unique carbon atom. libretexts.org For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts of these signals provide information about the electronic environment of each carbon. Carbons in the aromatic ring would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the propyl chain and the methyl group. The carbon bearing the hydroxyl group would be the most downfield of the aromatic signals.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further confirmation of the structure. A COSY spectrum would show correlations between protons that are coupled to each other, for instance, confirming the connectivity within the aminopropyl side chain. An HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C spectra. core.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is predictive and based on established chemical shift principles and data from analogous structures.
| Atom Position(s) | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aromatic CH (3) | ~7.0 | d | ~130 |
| Aromatic CH (5) | ~6.8 | d | ~128 |
| Aromatic CH (6) | ~6.9 | s | ~116 |
| Phenolic OH | 5.0 - 9.0 | br s | - |
| Amine NH₂ | 1.0 - 4.0 | br s | - |
| Ring-CH₃ | ~2.3 | s | ~21 |
| N-CH | ~3.5 | m | ~58 |
| CH₂ | ~1.6 | m | ~25 |
| CH₂-CH₃ | ~0.9 | t | ~11 |
| C1 (C-OH) | - | - | ~154 |
| C2 (C-CH(NH₂)) | - | - | ~125 |
| C4 (C-CH₃) | - | - | ~132 |
Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectroscopy are complementary techniques; a molecular vibration that is strong in IR is often weak in Raman, and vice versa. nih.govphotothermal.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenol (B47542) group. The N-H stretching vibrations of the primary amine would also appear in this region, typically as one or two sharper peaks superimposed on the broad O-H band. C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹) would be present. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: In the Raman spectrum, the non-polar bonds would give rise to strong signals. The aromatic C=C stretching and the symmetric C-H stretching of the methyl group would be particularly prominent. Raman spectroscopy is less sensitive to the highly polar O-H and N-H bonds, making it a useful complementary technique to IR. chemrxiv.org
Table 2: Expected Vibrational Frequencies for this compound This data is predictive and based on characteristic group frequencies.
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Phenol O-H | Stretch, broad | 3200 - 3600 | Weak |
| Amine N-H | Stretch | 3300 - 3500 | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Strong |
| Amine N-H | Bend | 1580 - 1650 | Medium |
| Phenol C-O | Stretch | 1200 - 1260 | Medium |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound is the substituted benzene ring. The spectrum is expected to show characteristic π → π* transitions. The exact position of the maximum absorbance (λmax) can be influenced by the solvent and the pH, as protonation of the amino group or deprotonation of the hydroxyl group can alter the electronic structure of the chromophore. researchgate.netresearchgate.net
Mass spectrometry is a destructive technique that provides information about the molecular weight and structural features of a molecule.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecule would be ionized and fragmented. The molecular ion peak (M⁺) would confirm the molecular weight of the compound (165 g/mol ). Key fragmentation pathways would include the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of an ethyl radical (•CH₂CH₃) to form a highly stable iminium ion. Another common fragmentation would be benzylic cleavage, breaking the bond between the aromatic ring and the aminopropyl side chain.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. measurlabs.com For this compound (C₁₀H₁₅NO), HRMS can distinguish its exact mass from other compounds that have the same nominal mass but a different elemental composition, providing a high degree of confidence in its identification. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound This data is predictive and based on the molecular structure and common fragmentation patterns.
| Parameter | Predicted Value | Information Provided |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NO | - |
| Nominal Mass | 165 | Molecular Weight |
| Exact Mass (HRMS) | 165.11536 | Elemental Composition |
| Key Fragment (m/z) | 136 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| Key Fragment (m/z) | 107 | [HOC₆H₄CH₃]⁺ (Benzylic cleavage) |
Should this compound be crystallized into a single crystal of sufficient quality, X-ray crystallography could provide its definitive three-dimensional structure in the solid state. nih.gov This technique would confirm the atomic connectivity and provide precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformation of the flexible aminopropyl side chain relative to the plane of the phenol ring and detail the intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, that dictate the crystal packing arrangement.
Advanced Chromatographic Methodologies for Purity and Identity
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for an accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the methods of choice for this purpose. nih.gov A typical analysis would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound's purity would be assessed by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks.
For ultimate confidence in peak identification, HPLC or UHPLC is often coupled with mass spectrometry (LC-MS) or high-resolution mass spectrometry (LC-HRMS). mdpi.com This hyphenated technique provides two orthogonal pieces of data for the analyte: its retention time from the chromatography and its mass-to-charge ratio from the mass spectrometer. This combination is a powerful tool for confirming the identity of this compound in a complex mixture and for identifying any potential impurities. ub.edu
Development of High-Performance Thin Layer Chromatography (HPTLC) Methods
The development of a reliable HPTLC method for this compound requires a systematic optimization of several parameters to achieve adequate separation and sensitive detection. The primary goal is to obtain dense, compact, and well-resolved bands for the main compound and any potential impurities.
The selection of the stationary phase is a crucial first step. HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are a common choice due to their high resolving power and the presence of a fluorescent indicator that aids in the visualization of UV-active compounds. echemi.com The particle size of the silica gel on HPTLC plates is smaller and more uniform than on conventional TLC plates, leading to improved separation efficiency and sensitivity. researchgate.net
The mobile phase composition is arguably the most critical factor influencing the separation. For a compound like this compound, which possesses both a basic amino group and an acidic phenolic group, the polarity and pH of the mobile phase are of paramount importance. A systematic approach to mobile phase selection involves testing various solvent systems of differing polarities. A common strategy is to start with a non-polar solvent like toluene (B28343) or hexane (B92381) and gradually increase the polarity by adding solvents such as ethyl acetate, chloroform, methanol, or acetone. nih.gov
Given the amine and phenol functionalities, the addition of small amounts of acid (e.g., formic acid, acetic acid) or base (e.g., ammonia, triethylamine) to the mobile phase can significantly improve peak shape and resolution by suppressing the ionization of the analyte and reducing tailing. drugbank.com For instance, a potential mobile phase combination to explore could be a mixture of toluene, ethyl acetate, and methanol, with the addition of a small percentage of formic acid. The optimal ratio of these solvents would be determined through a series of experiments to achieve a retention factor (Rf) value typically between 0.2 and 0.8 for the main analyte, ensuring it is well-separated from the solvent front and the origin. nih.gov
Sample application is another critical parameter. The use of an automated applicator, such as a Linomat or an Automatic TLC Sampler, is recommended to apply the sample as narrow bands of a defined length. This ensures reproducibility and minimizes band broadening. nih.gov The application volume and concentration must be optimized to be within the linear working range of the method.
Chamber saturation is essential for reproducible results. Developing the HPTLC plate in a chamber saturated with the mobile phase vapor ensures a uniform distribution of the mobile phase components and leads to consistent Rf values. researchgate.net Twin-trough chambers are often preferred as they allow for saturation with a minimal amount of mobile phase. drugbank.com
Detection of the separated bands can be performed under UV light at 254 nm (due to the F254 indicator) or at the wavelength of maximum absorption of this compound. Densitometric scanning of the plates allows for the quantification of the separated compounds.
Quantitative Analysis and Impurity Profiling
Once a suitable HPTLC method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis and impurity profiling. researchgate.net Validation parameters typically include linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Quantitative Analysis:
For the quantitative determination of this compound, a calibration curve is constructed by plotting the peak area obtained from the densitometric scan against the known concentrations of a certified reference standard. The linearity of the method is assessed over a specified concentration range. The amount of the compound in an unknown sample can then be calculated from its peak area using the regression equation of the calibration curve.
Impurity Profiling:
Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. researchgate.net These impurities can originate from the synthesis process (starting materials, intermediates, by-products), degradation of the compound, or storage. nih.gov HPTLC is a valuable tool for impurity profiling as it can separate and detect impurities even at low levels.
The developed HPTLC method should be capable of separating the main compound from all known and potential impurities. The specificity of the method is demonstrated by showing that there is no interference from impurities, degradation products, or other matrix components at the Rf value of the analyte.
Stress testing (e.g., exposure to acid, base, heat, light, and oxidation) is often performed to intentionally degrade the drug substance and identify potential degradation products. nih.gov The HPTLC method can then be used to track the formation of these degradation products and establish their separation from the main compound.
Any detected impurities should be identified, if possible, using spectroscopic techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, often after isolation by preparative chromatography. The ICH guidelines provide thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. researchgate.net
The following table outlines a hypothetical validation summary for a developed HPTLC method for this compound, based on typical performance characteristics of such methods.
| Parameter | Specification | Hypothetical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | e.g., 50-250 ng/band | 50-300 ng/band |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Report value | e.g., 10 ng/band |
| Limit of Quantitation (LOQ) | Report value | e.g., 30 ng/band |
| Specificity | No interference at the Rf of the analyte | Specific |
Table 1: Hypothetical HPTLC Method Validation Summary for this compound
Computational Chemistry and Theoretical Investigations of 2 1 Aminopropyl 4 Methylphenol
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies for Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for its balance of accuracy and computational cost. For 2-(1-Aminopropyl)-4-methylphenol, a DFT approach, perhaps using a functional like B3LYP with a basis set such as 6-31G*, would be employed to determine the molecule's most stable three-dimensional conformation (its optimized geometry). researchgate.net This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. The resulting geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's shape and steric properties.
Illustrative Data: Optimized Geometric Parameters (Hypothetical)
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Length | C-O (Phenolic) | 1.37 Å |
| Bond Length | C-N (Amine) | 1.48 Å |
| Bond Angle | C-C-N (Propyl chain) | 110.5° |
Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net For this compound, the electron-rich phenol (B47542) ring and the nitrogen atom of the amino group would be expected to significantly contribute to the HOMO, while the LUMO would likely be distributed across the aromatic system.
Illustrative Data: FMO Properties (Hypothetical)
| Parameter | Hypothetical Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -0.9 |
A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, providing a guide to its electrophilic and nucleophilic regions. Red-colored areas on an MESP surface indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack (e.g., around the phenolic oxygen and the amine's lone pair). Blue-colored areas represent positive electrostatic potential, indicating sites for nucleophilic attack (e.g., around the acidic hydrogen of the hydroxyl group). For this compound, the MESP would highlight the electronegative oxygen and nitrogen atoms as centers of high electron density.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT provides a static picture of the lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can explore the different conformations that this compound can adopt in solution or when interacting with other molecules. This is particularly important for understanding the flexibility of the aminopropyl side chain and how it might influence binding to a biological target. Simulations can reveal the most populated conformational states and the energy barriers between them. Studies on similar phenolic compounds have used MD to investigate their adsorption and behavior in various environments. mdpi.com
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. Given the structural similarities of this compound to amphetamines wikipedia.org and other monoamine uptake inhibitors, it could be docked into the binding sites of monoamine transporters (like dopamine, serotonin, and norepinephrine (B1679862) transporters) or various G-protein coupled receptors. nih.gov The docking process would involve placing the ligand in the receptor's active site and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. A more negative score indicates a stronger predicted binding. nih.gov
Illustrative Data: Molecular Docking Results (Hypothetical)
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Dopamine Transporter (DAT) | -8.5 | Asp79, Ser149 |
| Serotonin Transporter (SERT) | -7.9 | Tyr95, Ile172 |
Cheminformatics Applications in Structure-Property Relationship Predictions
Cheminformatics employs computational and informational techniques to solve problems in chemistry. acs.org For this compound, cheminformatics tools could be used to predict a range of physicochemical and biological properties based on its structure. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, could be developed. nih.gov By comparing its molecular descriptors (e.g., molecular weight, logP, polar surface area) to those of known compounds in large databases, it is possible to predict its likely biological targets, metabolic pathways, and potential toxicity. Such approaches have been successfully applied to large sets of phenol derivatives to predict properties like toxicity. nih.gov
Illustrative Data: Predicted Physicochemical Properties (Hypothetical)
| Property | Predicted Value |
|---|---|
| Molecular Weight | 165.23 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.1 |
| Topological Polar Surface Area (TPSA) | 46.2 Ų |
| Number of Hydrogen Bond Donors | 2 |
No Published Research Found on the Computational Investigation of this compound Solvation Effects
A thorough search of available scientific literature and databases has revealed no specific computational chemistry or theoretical studies focused on the solvation effects on the molecular conformation, reactivity, and selectivity of the chemical compound this compound.
Despite employing targeted search strategies to locate research pertaining to the computational analysis of this specific molecule, no articles, data tables, or detailed research findings were identified. The scientific community has not, to date, published any theoretical investigations into how different solvents would influence the properties of this compound.
Therefore, it is not possible to provide an article on the "" with a focus on "Solvation Effects on Molecular Conformation, Reactivity, and Selectivity" as requested, due to the absence of the necessary foundational research and data.
Reaction Kinetics and Mechanistic Elucidation Involving 2 1 Aminopropyl 4 Methylphenol
Kinetic Studies of Synthetic Pathways and Transformations
Comprehensive kinetic studies detailing the rate of formation or transformation of 2-(1-Aminopropyl)-4-methylphenol are not documented in available scientific literature. To perform such a study, one would typically monitor the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration) to determine the rate law and rate constants for the reaction.
A plausible synthetic route for this compound is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, next to a carbonyl group. In the case of a phenol (B47542) derivative, this would involve the reaction of 4-methylphenol with an appropriate aldehyde (e.g., propanal) and an amine. The kinetics of such a reaction would likely be complex, potentially involving multiple equilibria and a rate-determining step, such as the formation of an iminium ion or the subsequent nucleophilic attack by the phenol.
Without experimental data, a hypothetical kinetic data table for a proposed synthesis cannot be provided.
Elucidation of Reaction Mechanisms
The precise reaction mechanism for the synthesis of this compound has not been elucidated in published research. However, based on its structure, potential synthetic pathways include the aforementioned Mannich reaction or a reductive amination pathway.
A proposed mechanism for a Mannich-type synthesis would involve:
Formation of an iminium ion from the reaction of an amine with propanal.
Electrophilic attack of the iminium ion on the electron-rich aromatic ring of 4-methylphenol, likely at the ortho position to the hydroxyl group due to its activating and ortho-directing effects.
Rearomatization of the ring to yield the final product.
For a reductive amination pathway, the synthesis might proceed via:
Reaction of 4-methylphenol with a propanoylating agent to form a ketone intermediate.
Subsequent reaction of the ketone with an amine to form an imine or enamine.
Reduction of the imine or enamine to yield the final aminopropyl-substituted phenol.
The exact mechanism, including the nature of any intermediates and transition states, would require detailed experimental and computational studies, which are not currently available.
Influence of Solvent Environment on Reaction Rates and Pathways
The influence of the solvent environment on reactions involving this compound has not been specifically investigated. However, general principles of solvent effects on related organic reactions can be inferred. The choice of solvent can significantly impact the rate and outcome of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states.
Polar and Non-Polar Solvent Effects
The polarity of the solvent would be a critical factor in the synthesis of this compound. For a Mannich-type reaction, which involves charged intermediates like iminium ions, a polar solvent would be expected to stabilize these species, thereby increasing the reaction rate. In contrast, a non-polar solvent would likely disfavor the formation of charged intermediates, leading to a slower reaction.
Hypothetical Solvent Polarity Effects on a Mannich Reaction:
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate (Hypothetical) |
| Dichloromethane | 9.1 | Moderate |
| Tetrahydrofuran | 7.6 | Moderate |
| Acetonitrile (B52724) | 37.5 | High |
| Water | 80.1 | Very High |
| Hexane (B92381) | 1.9 | Very Low |
Specific Solute-Solvent Interactions
Specific interactions between the solvent and the solutes (reactants, intermediates, and products) can also play a significant role. For instance, hydrogen bonding between a protic solvent and the hydroxyl group of the phenol or the amino group of the product could influence their reactivity and solubility. In the absence of specific studies on this compound, any discussion of these effects remains speculative.
Structure Activity Relationship Sar and Molecular Interaction Studies of 2 1 Aminopropyl 4 Methylphenol and Its Analogues
Systematic Exploration of Structural Modifications and Their Influence on Activity
The systematic modification of different parts of the 2-(1-Aminopropyl)-4-methylphenol scaffold allows for a comprehensive understanding of which structural features are critical for its biological activity.
The aminopropyl side chain is a key determinant of the molecule's basicity and its ability to form ionic bonds and hydrogen bonds with biological targets. Modifications to this chain can significantly impact activity.
Alteration of Alkyl Chain Length: Shortening or lengthening the propyl group can affect the molecule's conformational flexibility and its fit within a receptor's binding pocket.
N-Alkylation and N-Acylation: The introduction of alkyl or acyl groups to the primary amine can alter the compound's lipophilicity and its hydrogen bonding capacity. For instance, N-methylation can in some cases enhance activity by increasing the electron density on the nitrogen atom, thereby increasing its basicity.
Introduction of Additional Functional Groups: The incorporation of hydroxyl or other polar groups on the side chain can introduce new interaction points with a biological target, potentially increasing binding affinity.
Table 1: Hypothetical Influence of Aminopropyl Side Chain Modifications on Activity
| Modification | Expected Impact on Physicochemical Properties | Potential Effect on Biological Activity |
|---|---|---|
| Chain Extension (e.g., to aminobutyl) | Increased lipophilicity and flexibility | May alter binding orientation and affinity |
| N-methylation | Increased basicity, slight increase in lipophilicity | Could enhance ionic interactions |
| N-acetylation | Decreased basicity, increased hydrogen bonding potential | May shift from receptor agonist to antagonist activity |
O-Alkylation and O-Acylation: Masking the phenolic hydroxyl group through ether or ester formation eliminates its ability to act as a hydrogen bond donor and reduces its acidity. This can dramatically alter the binding mode and metabolic stability of the compound.
Replacement with other Functional Groups: Substituting the hydroxyl group with a thiol or an amino group would significantly change the electronic properties and hydrogen bonding characteristics of the molecule, likely leading to a different pharmacological profile.
The nature and position of substituents on the aromatic ring can modulate the electronic properties of the entire molecule, including the acidity of the phenolic hydroxyl group and the basicity of the amine.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) or additional alkyl groups can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient regions of a receptor.
Electron-Withdrawing Groups (EWGs): Halogens or nitro groups decrease the electron density of the ring, which can influence the pKa of the phenolic hydroxyl and the amino group, thereby affecting the ionization state at physiological pH. The position of these substituents (ortho, meta, or para to the existing groups) is also critical in determining their electronic and steric influence.
Comparative Analysis with Structurally Related Phenolic Amines
To better understand the unique properties of this compound, it is useful to compare it with other structurally related phenolic amines. Compounds such as tyramine, octopamine, and other synthetic analogues provide a basis for understanding the relative importance of the position and nature of the substituents on the aromatic ring and the side chain. For example, the position of the hydroxyl group relative to the aminopropyl side chain can significantly impact the molecule's ability to chelate metal ions in metalloenzymes or to form key hydrogen bonds within a receptor active site.
Table 2: Comparison of this compound with Related Phenolic Amines
| Compound | Structural Differences | Known Biological Roles |
|---|---|---|
| Tyramine | Hydroxyl group at para position, ethylamine (B1201723) side chain | Neurotransmitter precursor, trace amine |
| Octopamine | Hydroxyl group at para position, β-hydroxylated ethylamine side chain | Neurotransmitter in invertebrates |
Molecular Basis of Biomolecular Interactions
The biological effects of this compound are mediated through its interactions with specific biomolecules, most notably enzymes.
Phenolic compounds are known to interact with a variety of enzymes. The specific inhibition or modulation of an enzyme by this compound would depend on the precise molecular interactions within the enzyme's active or allosteric sites.
Competitive Inhibition: The molecule may bind to the active site of an enzyme, preventing the natural substrate from binding. This is often driven by structural similarity to the substrate.
Non-competitive Inhibition: The compound could bind to an allosteric site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency without directly blocking the active site.
Mechanism-Based Inhibition: In some cases, the compound might be processed by the enzyme, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme.
The phenolic hydroxyl and the amino group are key to these interactions, participating in hydrogen bonds, ionic interactions, and potentially redox reactions within the enzyme's active site. The methyl group on the aromatic ring can contribute to hydrophobic interactions, further anchoring the molecule in a specific orientation. Molecular modeling studies would be invaluable in visualizing these interactions and explaining the observed SAR.
Receptor Binding and Activation Mechanisms
There is no available data describing the receptor binding profile of this compound or its analogs. Studies that would identify specific receptor targets, binding affinities (such as Kᵢ or Kₐ values), and the mechanism of action (e.g., agonist, antagonist, allosteric modulator) have not been published.
Protein-Ligand Interaction Dynamics and Thermodynamics
Information on the molecular-level interactions between this compound and any protein targets is absent from the scientific record. Detailed computational or biophysical studies, which would provide insight into the binding site, key amino acid residues involved in the interaction, and the thermodynamic drivers of binding (such as enthalpy and entropy changes), have not been reported.
Investigations into Cellular Signaling Pathway Modulation
There is no published research investigating the effects of this compound on intracellular signaling pathways. Elucidating which signaling cascades (e.g., cAMP, MAPK, PI3K/Akt pathways) are modulated by a compound is critical to understanding its cellular effects, and this information is currently unknown.
Preclinical and Translational Research Perspectives Molecular and Cellular Level
In Vitro Pharmacological Profiling at the Molecular Level
The initial stages of characterizing a new compound like 2-(1-Aminopropyl)-4-methylphenol would involve a thorough investigation of its interactions with biological targets at a molecular level.
Target Identification and Validation Strategies
Identifying the molecular targets of a novel compound is a critical first step. A common approach involves screening the compound against a panel of known biological targets, such as receptors, enzymes, and ion channels. Techniques like affinity chromatography, where the compound is immobilized and used to capture its binding partners from cell lysates, can be employed. Subsequent identification of these captured proteins is typically achieved through mass spectrometry.
Another strategy is computational in nature, where the structure of this compound would be compared to libraries of compounds with known targets to predict potential interactions. Once potential targets are identified, validation studies are crucial. These could involve genetic techniques like siRNA or CRISPR/Cas9 to knockdown the expression of the putative target in a cell line, followed by an assessment of the compound's activity. A loss of or reduction in the compound's effect upon target knockdown would provide strong evidence for a direct interaction.
Mechanism of Action Studies on Molecular Pathways
Once a target is validated, elucidating the mechanism by which the compound modulates its function is essential. For instance, if the target is a G-protein coupled receptor (GPCR), studies would be conducted to determine if the compound acts as an agonist, antagonist, or allosteric modulator. This is often achieved through reporter gene assays that measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels.
For enzymatic targets, kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki). Understanding how this compound affects specific signaling pathways downstream of its primary target would involve techniques like Western blotting or phospho-specific antibody arrays to measure changes in the phosphorylation status of key signaling proteins.
Cellular Assays for Functional Characterization of Biological Activity
Cell-based assays are indispensable for understanding the functional consequences of a compound's molecular interactions in a more physiologically relevant context. A variety of cell lines, representing different tissues or disease states, would be used to assess the biological activity of this compound.
Assays to measure cell viability and proliferation, such as the MTT or CellTiter-Glo assays, would be fundamental. Depending on the predicted therapeutic area, more specific functional assays would be employed. For example, if the compound is predicted to have anti-inflammatory properties, its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide-stimulated immune cells would be quantified using ELISA.
The table below illustrates a hypothetical panel of cellular assays that could be used to characterize the biological activity of a novel compound.
| Assay Type | Purpose | Example Readout |
| Cytotoxicity Assay | To determine the concentration at which the compound becomes toxic to cells. | IC50 value from a dose-response curve. |
| Proliferation Assay | To assess the effect of the compound on cell growth. | Changes in cell number or metabolic activity over time. |
| Reporter Gene Assay | To measure the activation or inhibition of a specific signaling pathway. | Luminescence or fluorescence intensity. |
| Cytokine Release Assay | To quantify the effect of the compound on immune cell function. | Concentration of specific cytokines in cell culture supernatant. |
| Migration Assay | To evaluate the impact of the compound on cell motility. | Number of cells that have migrated through a porous membrane. |
In Vitro Metabolic Stability and Biotransformation Studies
Understanding the metabolic fate of a compound is a cornerstone of preclinical development. These studies predict how a compound might be processed in the body, which influences its bioavailability and duration of action.
Enzyme-Mediated Metabolism Pathways
The primary enzymes responsible for metabolizing drugs and other xenobiotics are the cytochrome P450 (CYP) family of enzymes located predominantly in the liver. To assess the metabolic stability of this compound, it would be incubated with liver microsomes, which are vesicles containing a high concentration of CYP enzymes. The rate of disappearance of the parent compound over time is measured, typically by liquid chromatography-mass spectrometry (LC-MS). This allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint).
Identifying which specific CYP isozymes are responsible for the metabolism of this compound would involve using a panel of recombinant human CYP enzymes or specific chemical inhibitors for each major isozyme. For instance, the metabolism of the related compound, 4-methylphenol (p-cresol), has been shown to be mediated by multiple CYPs, including CYP2D6 and CYP2E1. Similar studies would be necessary for this compound.
Non-Enzymatic Degradation Pathways
In addition to enzymatic metabolism, a compound may degrade through non-enzymatic processes. The chemical stability of this compound would be assessed in various physiological buffers at different pH values (e.g., pH 1.2 to simulate gastric fluid, pH 7.4 for blood) and temperatures. This helps to identify any inherent liabilities of the molecule to hydrolysis or other forms of chemical degradation.
Development of Molecular Probes for Biological Research
There is no available data on the design, synthesis, or application of molecular probes derived from this compound. Molecular probes are essential tools in chemical biology and drug discovery, allowing for the visualization and quantification of biological processes and target molecules. However, the role of this specific compound as a scaffold or functional component of such probes has not been described in the accessible scientific domain.
Affinity-Based Probes for Target Engagement Studies
Affinity-based probes are crucial for confirming that a potential drug molecule interacts with its intended biological target within a complex cellular environment. These probes are typically designed with a reactive group that allows for covalent labeling of the target protein. The investigation into whether this compound has been functionalized to create such probes for target engagement studies has not produced any findings.
Radiopharmaceutical Development (e.g., for PET Imaging)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and measure metabolic processes and receptor distribution in vivo. The development of novel radiopharmaceuticals is a key area of research for advancing diagnostic and therapeutic strategies. A thorough search for the radiolabeling of this compound with positron-emitting isotopes, such as Carbon-11 or Fluorine-18, and its subsequent evaluation for PET imaging applications has not revealed any published studies or data.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols and storage conditions for handling 2-(1-Aminopropyl)-4-methylphenol in laboratory settings?
- Answer : Based on GHS classifications, this compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (Category 3). Safe handling requires using PPE (gloves, goggles), working in a fume hood, and avoiding aerosol formation. Storage should be in a cool, dry, ventilated area away from incompatible substances. Contaminated surfaces must be decontaminated with alcohol, and spills should be absorbed with inert materials like diatomite .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A typical method involves condensation reactions between substituted amines and ketones, followed by reduction. For example, (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine and 1-(5-chloro-2-hydroxyphenyl)propan-1-one can be condensed in methanol, followed by reduction with NaBH₄ in THF/ethanol (1:1 v/v) at 273 K. This yields enantiopure derivatives, as confirmed by NMR and X-ray crystallography .
Q. How can researchers validate the structural integrity of synthesized this compound derivatives?
- Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic vs. aliphatic signals).
- X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., O–H⋯N hydrogen bonds with bond lengths ~2.6 Å) .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of this compound for asymmetric catalysis?
- Answer : Chiral resolution via chiral auxiliaries (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) and stereospecific reductions (e.g., NaBH₄ in polar solvents) are critical. Enantiomeric purity is verified by chiral HPLC or circular dichroism. The compound’s two chiral centers (C7/C10 in derivatives) require precise control to achieve R,R configurations for catalytic activity .
Q. How do computational methods (e.g., DFT, molecular docking) elucidate the biological activity of this compound derivatives?
- Answer : Density Functional Theory (DFT) calculates electronic transitions and frontier molecular orbitals to predict reactivity. Molecular docking simulations assess binding affinities to biological targets (e.g., enzymes or DNA). For example, derivatives with electron-donating groups (e.g., –OCH₃) show enhanced antimicrobial activity due to improved charge transfer interactions .
Q. What role does intramolecular hydrogen bonding play in stabilizing the tertiary structure of this compound complexes?
- Answer : Intramolecular O–H⋯N hydrogen bonds (2.6–2.7 Å) rigidify the molecular conformation, which is critical for chiral recognition in catalytic applications. Crystal packing analysis reveals spiral chains along the c-axis mediated by N–H⋯Cl interactions, influencing solubility and reactivity .
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
- Answer : Discrepancies in cytotoxicity or antimicrobial efficacy often arise from stereochemical variations or assay conditions. Systematic Structure-Activity Relationship (SAR) studies with controlled stereochemistry, paired with in vitro/in vivo validation under standardized protocols (e.g., MIC assays), clarify bioactivity trends .
Q. What methodologies assess the environmental impact of this compound in research waste streams?
- Answer : Photocatalytic degradation using TiO₂ or ZnO under UV light can break down phenolic residues. HPLC-MS monitors degradation intermediates, while ecotoxicological assays (e.g., Daphnia magna lethality tests) evaluate acute toxicity. Green chemistry approaches, such as biocatalysis, reduce hazardous byproducts .
Methodological Notes
- Data Contradictions : Conflicting bioactivity results require cross-validation via orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability tests).
- Advanced Characterization : Synchrotron XRD or cryo-EM may resolve dynamic conformational changes in catalytic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
